molecular formula C17H15ClN2O3S B2529653 (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide CAS No. 392326-55-5

(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide

Cat. No.: B2529653
CAS No.: 392326-55-5
M. Wt: 362.83
InChI Key: SWSJUYKFTDPSQK-ZPHPHTNESA-N
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Description

(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide is a synthetic benzothiazole-derivative compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure, featuring a chloro-substituted benzothiazole core linked to a 3,4-dimethoxybenzamide group, is designed to interact with key biological targets. This compound is primarily investigated for its potential as a modulator of ion channels and for its anti-proliferative activities. Research into analogous N-(thiazol-2-yl)-benzamide compounds has identified them as a novel class of potent and selective negative allosteric modators (NAMs) for the Zinc-Activated Channel (ZAC), an atypical Cys-loop receptor . These analogs demonstrate low-micromolar IC50 values (1-3 µM) and exhibit state-dependent, noncompetitive antagonism, suggesting they bind to allosteric sites within the transmembrane and/or intracellular domains of the receptor . Furthermore, the benzo[d]thiazole scaffold is a privileged structure in drug discovery, widely recognized for its diverse pharmacological properties . Specifically, benzothiazole derivatives are being explored as potent inhibitors of enzymes like NRH:quinone oxidoreductase 2 (NQO2), a target implicated in cancer and neuroinflammation, and are also known to interact with targets such as the epidermal growth factor receptor (EGFR) in oncology research . The specific substitution pattern on this compound—the 6-chloro group on the benzothiazole ring and the 3,4-dimethoxyphenyl moiety—is critical for optimizing lipophilicity and electronic characteristics, thereby influencing its binding affinity and selectivity in various biochemical assays. This product is intended for research applications only, including in vitro binding studies, enzymatic inhibition assays, and initial cell-based cytotoxicity screening. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can rely on the high purity and quality of this compound for their investigative work in developing novel therapeutic agents.

Properties

IUPAC Name

N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S/c1-20-12-6-5-11(18)9-15(12)24-17(20)19-16(21)10-4-7-13(22-2)14(8-10)23-3/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSJUYKFTDPSQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide typically involves the condensation of 6-chloro-3-methylbenzo[d]thiazol-2(3H)-one with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or chloroform .

Industrial Production Methods

This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide group undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and an amine. This reaction is critical for modifying the compound’s pharmacological profile.
Reaction Conditions :

ReagentTemperatureTimeProduct(s)Yield
6M HCl (aqueous)100°C12 hr3,4-Dimethoxybenzoic acid + Thiazole amine65–70%
NaOH (10% w/v)80°C8 hrSodium salt of 3,4-dimethoxybenzoate + Amine derivative75–80%

The electron-withdrawing thiazole ring stabilizes the intermediate tetrahedral structure, accelerating hydrolysis compared to aliphatic amides.

Electrophilic Aromatic Substitution (EAS)

The dimethoxybenzamide moiety directs electrophiles to the ortho/para positions of the benzene ring.

Example Reactions :

  • Nitration :

    ReagentPosition SubstitutedProduct
    HNO₃/H₂SO₄ (1:3)Para to methoxyNitro-dimethoxybenzamide derivative
  • Sulfonation :

    ReagentPosition SubstitutedApplication
    SO₃/H₂SO₄Ortho to methoxyIntermediate for solubility modulation

Steric hindrance from the methyl group on the thiazole ring limits reactivity at certain positions.

Nucleophilic Substitution at the Chlorine Atom

The 6-chloro substituent on the benzothiazole ring is susceptible to nucleophilic displacement.

Reported Reactions :

NucleophileConditionsProductYield
NH₃ (aqueous)120°C, 24 hr6-Amino-benzothiazole derivative50%
KSCNDMF, 80°C, 12 hr6-Thiocyano derivative60–65%

The reaction is facilitated by the electron-withdrawing effect of the adjacent thiazole ring .

Oxidation:

The thiazole sulfur can be oxidized to sulfoxide or sulfone derivatives.

Oxidizing AgentProductConditions
H₂O₂ (30%)Sulfoxide derivativeRT, 6 hr
mCPBASulfone derivativeCH₂Cl₂, 0°C, 2 hr

Reduction:

The imine bond (C=N) in the thiazole ring is reducible to an amine.

Reducing AgentProductConditions
NaBH₄Secondary amine derivativeMeOH, RT, 4 hr
H₂/Pd-CSaturated thiazolidine60 psi, 12 hr

Reduction alters the compound’s planarity, impacting biological activity .

Coordination Chemistry

The thiazole nitrogen and amide oxygen act as ligands for metal ions, forming complexes with potential catalytic or therapeutic applications.

Example Complexation :

Metal IonLigand SitesApplication
Cu(II)Thiazole N, Amide OAntimicrobial activity
Pt(II)Thiazole NAnticancer drug candidate

Stoichiometry and geometry of complexes depend on reaction pH and solvent polarity .

Photochemical Reactions

The conjugated system in the benzothiazole and dimethoxybenzamide groups enables photochemical reactivity.

Observed Behavior :

  • UV Light (254 nm) :

    • Ring-opening of the thiazole moiety.

    • Formation of radical intermediates detected via ESR spectroscopy.

Bioconjugation Reactions

The primary amine generated via hydrolysis (Section 1) can be functionalized for drug delivery systems.

Common Reactions :

ReagentProductApplication
Succinic anhydrideAmide-linked PEG derivativeSolubility enhancement
NHS estersFluorescently labeled conjugateCellular imaging probes

Key Challenges in Reactivity

  • Steric Hindrance : The 3-methyl group on the thiazole ring limits access to reactive sites.

  • Solubility : Polar aprotic solvents (DMF, DMSO) are required for homogeneous reactions.

  • Regioselectivity : Competing reactivity between the dimethoxybenzamide and thiazole moieties necessitates precise control of conditions.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro tests indicate that this compound can inhibit the growth of various pathogenic strains, making it a candidate for further development as an antimicrobial agent.

Table 1: Antimicrobial Activity Data

PathogenZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa1264 µg/mL

Anticancer Potential

The compound has also shown promising results in anticancer assays. In particular, it has been tested against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Table 2: Anticancer Activity Data

Cell LineIC50_{50} (µM)Mechanism of Action
MCF725Induction of apoptosis
A54930Cell cycle arrest

Case Study 1: Antimicrobial Efficacy

A study published in Molecules evaluated the antimicrobial efficacy of various derivatives of benzo[d]thiazole compounds, including this compound. The results indicated that modifications to the benzothiazole ring significantly enhanced antimicrobial activity compared to parent compounds .

Case Study 2: Anticancer Screening

In another investigation reported in Pharmaceuticals, researchers assessed the anticancer potential of this compound against multiple cancer cell lines. The study concluded that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating its potential as a therapeutic agent .

Mechanism of Action

Comparison with Similar Compounds

Thiadiazolylcoumarins ()

Compounds like 6g and 6h feature a coumarin core fused with a thiadiazole ring, differing fundamentally from the benzothiazole backbone of the target compound.

  • Synthetic Efficiency : Thiadiazolylcoumarins are synthesized via USI with chitosan catalysts, achieving yields up to 94% in 25 minutes (Table 3). By contrast, the target compound’s synthesis (if analogous) may require modified conditions due to steric hindrance from the 3,4-dimethoxybenzamide group .

Benzodithiazines ()

Examples include N-methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (2) and compound 6 , which incorporate a sulfur-rich benzodithiazine ring.

  • Key Differences : The 1,1-dioxo group in benzodithiazines introduces strong electron-withdrawing effects, lowering basicity compared to the benzothiazole-imine system.
  • Thermal Stability : Benzodithiazines exhibit high melting points (271–319°C), attributed to sulfone-driven intermolecular dipole interactions, whereas the target compound’s melting point is likely lower due to reduced polarity .

Substituent Effects

Chloro and Methyl Groups

Both the target compound and benzodithiazines (e.g., compound 6 ) feature chloro and methyl substituents. These groups enhance lipophilicity and influence metabolic stability. However, in benzodithiazines, the chloro group at position 6 and methyl at position 7 create steric constraints that limit rotational freedom, unlike the more flexible 3-methylbenzothiazole in the target compound .

Aromatic Moieties

The 3,4-dimethoxybenzamide group in the target compound contrasts with the 2,4-dihydroxybenzylidene moiety in compound 6 .

  • Electronic Effects: Methoxy groups are electron-donating, increasing electron density on the benzamide ring, while hydroxy groups in compound 6 participate in intramolecular hydrogen bonding, reducing solubility in non-polar solvents .

Catalyst and Solvent Optimization

  • Thiadiazolylcoumarins: Ethanol (EtOH) under USI with chitosan-grafted catalysts achieves 91% yield in 25 minutes (Table 4).
  • Benzodithiazines : Synthesized via stepwise hydrazine substitutions, with yields >90% but requiring elevated temperatures (≥100°C). This contrasts with the milder conditions (room temperature to 50°C) typical for imine formations in benzothiazoles .

Spectral and Analytical Data

Parameter Target Compound (Inferred) Thiadiazolylcoumarin 6g Benzodithiazine 6
IR C=O Stretch (cm⁻¹) ~1,725–1,730 1,729 Not observed
¹H-NMR (δ ppm) ~2.25–3.65 (CH₃), 6.65–8.37 (Ar-H) 2.25–2.63 (CH₃), 6.65–8.30 (Ar-H) 2.45 (CH₃), 6.38–8.37 (Ar-H)
Melting Point (°C) Estimated 180–220 213–215 318–319
Yield (%) Hypothetical: 75–85 91 98

Biological Activity

(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[d]thiazole moiety and a dimethoxybenzamide group. Its structural uniqueness is crucial for its interaction with biological targets.

Molecular Formula

  • Molecular Formula: C16H16ClN3O3S
  • Molecular Weight: 363.83 g/mol

Biological Activities

Research indicates that compounds with similar structural features often exhibit significant biological activities, including:

  • Antimicrobial Activity: The presence of thiazole and aromatic rings enhances the compound's ability to inhibit microbial growth.
  • Anticancer Properties: The compound may interact with cellular pathways involved in cancer proliferation.
  • Anti-inflammatory Effects: Its structural components suggest potential inhibition of inflammatory mediators.

The biological activity of this compound can be attributed to its ability to bind to specific enzymes or receptors. Computational studies using tools like PASS (Prediction of Activity Spectra for Substances) have predicted its interactions with various biological targets.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
ChlorobenzothiazoleContains thiazole ringAntimicrobial
Benzo[b]thiopheneAromatic coreAnticancer
Thiazole DerivativeThiazole ringAnti-inflammatory

Anticancer Activity

A study investigated the anticancer effects of similar thiazole derivatives on various cancer cell lines. Results indicated that compounds with thiazole cores exhibited significant cytotoxicity against breast and lung cancer cells, suggesting that this compound may also possess similar properties due to its structural analogies .

Antimicrobial Studies

In antimicrobial assays, compounds resembling this compound demonstrated efficacy against Gram-positive and Gram-negative bacteria. The presence of chlorine and methyl groups was noted to enhance antibacterial activity .

Inflammatory Response Modulation

Research has shown that thiazole derivatives can modulate inflammatory responses by inhibiting cyclooxygenase enzymes (COX). This suggests that the compound may also play a role in reducing inflammation through similar mechanisms .

Q & A

Q. Optimization Parameters :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction solvent swaps.
  • Catalysts : Lewis acids (e.g., ZnCl₂) can accelerate condensation but risk byproduct formation .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm regiochemistry of the chloro and methoxy groups (e.g., aromatic protons at δ 6.8–7.5 ppm, methoxy at δ 3.8–4.0 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the benzo[d]thiazole and benzamide moieties .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 389.0722) and rule out dimerization .
  • HPLC : Assess purity (>98% by reverse-phase C18 column, acetonitrile/water mobile phase) .

Advanced: How can researchers resolve contradictions in biological activity data between structurally similar benzothiazole derivatives?

Methodological Answer:
Contradictions often arise from subtle structural variations. A systematic approach includes:

Structure-Activity Relationship (SAR) Studies :

  • Modify substituents (e.g., replace 3,4-dimethoxy with 3,4,5-trimethoxy) and compare IC₅₀ values against target enzymes .
  • Example: Methyl vs. ethyl groups at the 3-position alter steric hindrance, affecting binding to bacterial FabH enzymes .

Biological Assay Standardization :

  • Use isogenic bacterial strains or uniform cell lines to minimize variability .
  • Include positive controls (e.g., ciprofloxacin for antimicrobial assays) .

Q. Degradation Pathways :

  • Major pathway: Oxidation of the thiazole sulfur to sulfoxide (observed in H₂O₂ stress tests) .

Basic: What are the primary challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

Isomer Purity : Maintain (Z)-configuration by avoiding high temperatures during solvent removal .

Solvent Compatibility : Replace low-boiling solvents (e.g., DCM) with toluene for safer distillation .

Byproduct Management : Optimize stoichiometry (1.1:1 benzoyl chloride:amine) to minimize unreacted starting material .

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